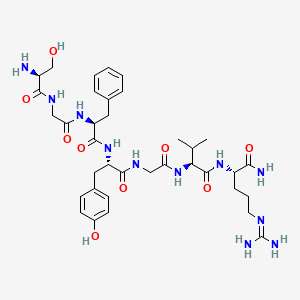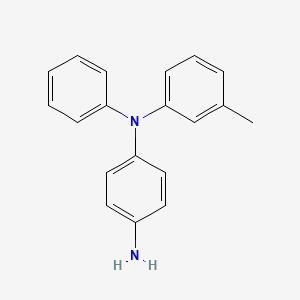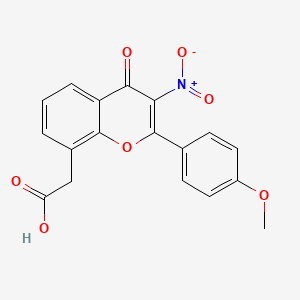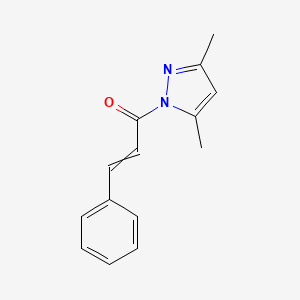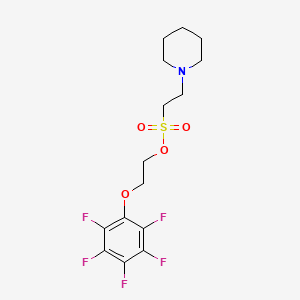![molecular formula C7H10O3 B12570545 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 333364-15-1](/img/structure/B12570545.png)
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .
Applications De Recherche Scientifique
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid include:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, known for its use in various chemical reactions.
7-Oxabicyclo[4.1.0]heptan-2-one: A derivative formed during the oxidation of cyclohexene.
Uniqueness
What sets 7-Oxabicyclo[410]heptane-2-carboxylic acid apart is its specific structure and the presence of a carboxylic acid group, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
333364-15-1 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9) |
Clé InChI |
QWNDOKYLUAYAGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C(C1)O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
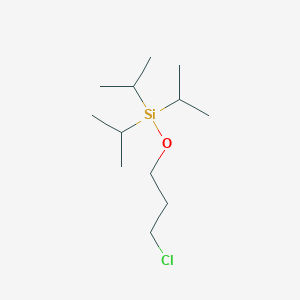

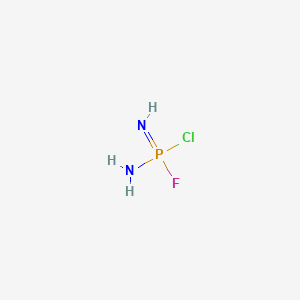
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
